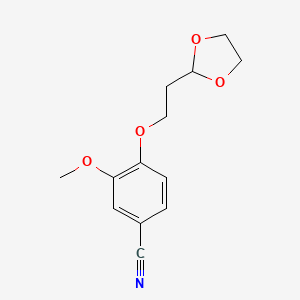
4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile is an organic compound that features a dioxolane ring, an ether linkage, and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile typically involves the formation of the dioxolane ring through a stereoselective assembly of three components: an alkene, a carboxylic acid, and a silyl enol ether. This reaction proceeds via the generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine . The stereoselective trapping of the cation intermediate with silyl enol ether completes the formation of the dioxolane product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of hypervalent iodine reagents and silyl enol ethers in a controlled environment ensures the efficient formation of the desired product.
化学反应分析
Types of Reactions
4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents.
Reduction: Reduction reactions can be performed using glucose as an eco-friendly reductant in alkaline medium.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether linkage.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents are commonly used for oxidation reactions.
Reduction: Glucose in an alkaline medium is used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions yield the corresponding reduced forms of the compound.
Substitution: Substitution reactions result in the formation of substituted derivatives with different functional groups.
科学研究应用
4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the synthesis of fine chemicals and as a precursor for various industrial products.
作用机制
The mechanism of action of 4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The dioxolane ring and ether linkage play a crucial role in its reactivity and interaction with biological molecules. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors.
相似化合物的比较
Similar Compounds
1,3-Dioxanes: These compounds share the dioxolane ring structure and are used in similar applications.
4-(2-(1,3-Dioxolan-2-yl)ethoxy)benzaldehyde: This compound has a similar structure but features an aldehyde group instead of a nitrile group.
Uniqueness
4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile is unique due to the presence of the methoxy and nitrile groups, which impart distinct chemical and biological properties
属性
IUPAC Name |
4-[2-(1,3-dioxolan-2-yl)ethoxy]-3-methoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-15-12-8-10(9-14)2-3-11(12)16-5-4-13-17-6-7-18-13/h2-3,8,13H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQKNAWZABNEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCCC2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













